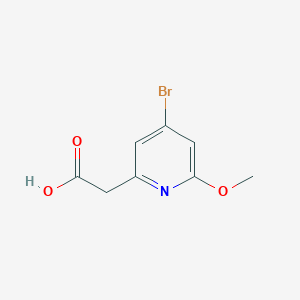![molecular formula C12H12BrN3 B13442310 3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine CAS No. 1416438-40-8](/img/structure/B13442310.png)
3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that features a bromophenyl group attached to a tetrahydroimidazo[1,2-A]pyrazine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 3-bromobenzaldehyde with a suitable amine, followed by cyclization under acidic or basic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromophenyl group .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
- 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
- 3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Comparison: Compared to its analogs, 3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets .
Properties
CAS No. |
1416438-40-8 |
|---|---|
Molecular Formula |
C12H12BrN3 |
Molecular Weight |
278.15 g/mol |
IUPAC Name |
3-(3-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H12BrN3/c13-10-3-1-2-9(6-10)11-7-15-12-8-14-4-5-16(11)12/h1-3,6-7,14H,4-5,8H2 |
InChI Key |
ROJOWFNGEAYYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC(=CC=C3)Br)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


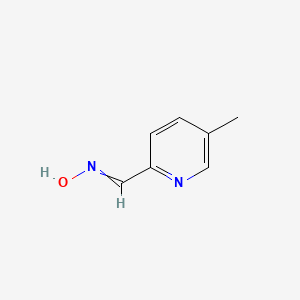


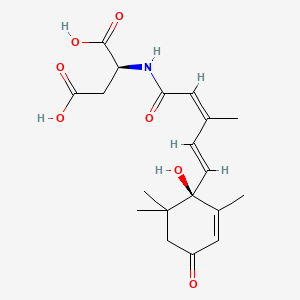

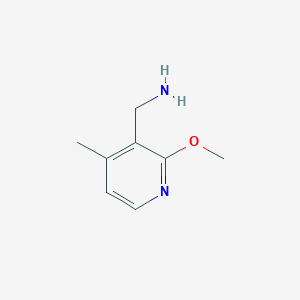
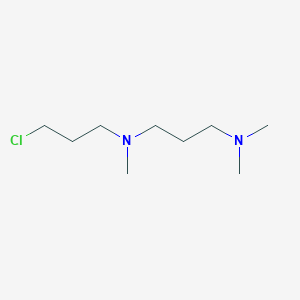
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)



